Lower pKa Relative to Methylamino Analog Enhances Hydrogen-Bonding Profile
Methyl 3-amino-4-(cyclopropylamino)benzoate exhibits a predicted pKa of 4.73±0.11, which is 0.67 log units lower (i.e., more acidic) than the corresponding methylamino analog (methyl 3-amino-4-(methylamino)benzoate, predicted pKa 5.40±0.11) . This acidification is attributed to the electron-withdrawing and conformational effects of the cyclopropyl ring, which can influence protonation state under physiological or synthetic conditions.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa 4.73±0.11 (predicted) |
| Comparator Or Baseline | Methyl 3-amino-4-(methylamino)benzoate: pKa 5.40±0.11 (predicted) |
| Quantified Difference | ΔpKa = -0.67 (target more acidic) |
| Conditions | Predicted pKa values from ChemicalBook using ACD/Labs Percepta Platform |
Why This Matters
A lower pKa alters the compound's ionization state at a given pH, which directly impacts solubility, membrane permeability, and the strength of hydrogen-bond interactions with biological targets or metal catalysts.
